molecular formula C18H21ClO4 B4921187 1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-methylbenzene

1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-methylbenzene

Cat. No.: B4921187
M. Wt: 336.8 g/mol
InChI Key: SCAILIAKADNVMA-UHFFFAOYSA-N
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Description

1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-methylbenzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a chloro group, a propoxy linkage, and two methoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-methylbenzene can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethoxyphenol with 1-chloro-3-bromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with 4-methylphenol under similar conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of quinones and other oxidized products.

    Reduction: Formation of cyclohexane derivatives and other reduced products.

Scientific Research Applications

1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-ethylbenzene
  • 1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-methoxybenzene
  • 1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-nitrobenzene

Uniqueness

1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO4/c1-13-8-9-14(19)17(12-13)22-10-5-11-23-18-15(20-2)6-4-7-16(18)21-3/h4,6-9,12H,5,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAILIAKADNVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCCOC2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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